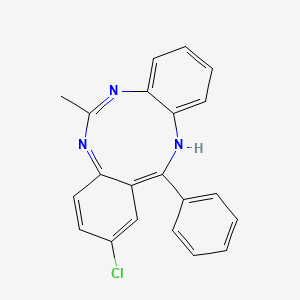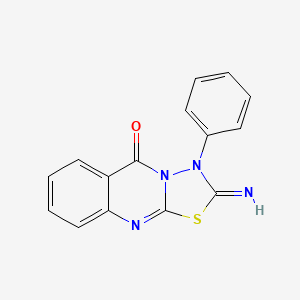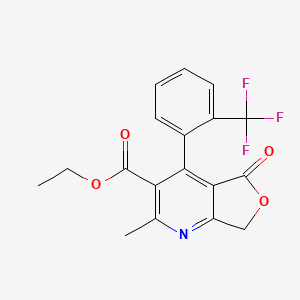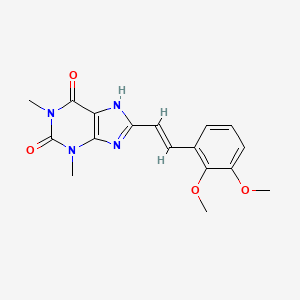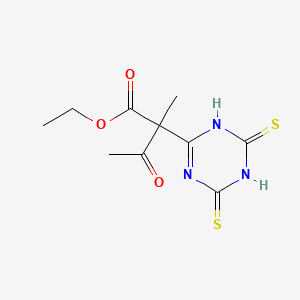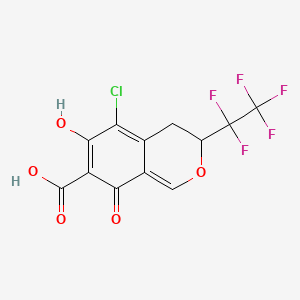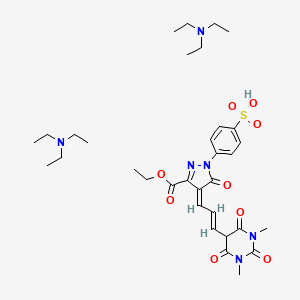
7,9-Dithia-4,12-diaza-8-germapentadecane-1,15-diamine, 6,10-dimethyl-8,8-bis(3-methylbutyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,9-Dithia-4,12-diaza-8-germapentadecane-1,15-diamine, 6,10-dimethyl-8,8-bis(3-methylbutyl)- is a complex organogermanium compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-Dithia-4,12-diaza-8-germapentadecane-1,15-diamine, 6,10-dimethyl-8,8-bis(3-methylbutyl)- involves multiple steps, including the introduction of germanium into the organic framework. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process would likely include steps such as purification and crystallization to obtain the final product in a usable form.
Analyse Chemischer Reaktionen
Types of Reactions
7,9-Dithia-4,12-diaza-8-germapentadecane-1,15-diamine, 6,10-dimethyl-8,8-bis(3-methylbutyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of germanium.
Reduction: Reduction reactions can alter the oxidation state of germanium and other elements within the compound.
Substitution: Substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of germanium, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
7,9-Dithia-4,12-diaza-8-germapentadecane-1,15-diamine, 6,10-dimethyl-8,8-bis(3-methylbutyl)- has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other organogermanium compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the development of advanced materials and catalysts.
Wirkmechanismus
The mechanism of action of 7,9-Dithia-4,12-diaza-8-germapentadecane-1,15-diamine, 6,10-dimethyl-8,8-bis(3-methylbutyl)- involves its interaction with specific molecular targets and pathways. The compound may interact with enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7,9-Dithia-4,12-diaza-8-germapentadecane-1,15-diamine, 8,8-bis(4,5-dihydro-2-(1-naphthalenylmethyl)-1H-imidazol-1-yl)-
- 7,9-Dithia-4,12-diaza-8-germapentadecane-1,15-diamine,8-[[2-[(3-aminopropyl)amino]ethyl]thio]-8-[4,5-dihydro-2-(1-naphthalenylmethyl)-1H-imidazol-1-yl]-,heptahydrochloride
Uniqueness
The uniqueness of 7,9-Dithia-4,12-diaza-8-germapentadecane-1,15-diamine, 6,10-dimethyl-8,8-bis(3-methylbutyl)- lies in its specific structural arrangement and the presence of germanium, which imparts unique chemical and biological properties. This makes it distinct from other similar compounds and valuable for specific research and industrial applications.
Eigenschaften
CAS-Nummer |
120626-98-4 |
|---|---|
Molekularformel |
C22H52GeN4S2 |
Molekulargewicht |
509.4 g/mol |
IUPAC-Name |
N'-[2-[1-(3-aminopropylamino)propan-2-ylsulfanyl-bis(3-methylbutyl)germyl]sulfanylpropyl]propane-1,3-diamine |
InChI |
InChI=1S/C22H52GeN4S2/c1-19(2)9-11-23(12-10-20(3)4,28-21(5)17-26-15-7-13-24)29-22(6)18-27-16-8-14-25/h19-22,26-27H,7-18,24-25H2,1-6H3 |
InChI-Schlüssel |
AYCIAYKDGXXRIA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC[Ge](CCC(C)C)(SC(C)CNCCCN)SC(C)CNCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


